molecular formula C10H10N2O2S B2447966 N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 90915-52-9

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2447966
CAS No.: 90915-52-9
M. Wt: 222.26
InChI Key: AQDZPXNDPBKKSZ-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzothiazole ring fused with a methoxy group and an acetamide moiety, making it a valuable molecule for various scientific research and industrial applications.

Mechanism of Action

Target of Action

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative that has been found to display a variety of antibacterial activities . The primary targets of this compound include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The mode of action of this compound involves inhibiting the aforementioned enzymes . By inhibiting these enzymes, the compound interferes with the bacteria’s ability to carry out essential biochemical reactions, leading to the inhibition of bacterial growth.

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with the enzymes it targets . These pathways are crucial for various cellular processes, including DNA replication, cell wall synthesis, protein synthesis, and metabolic processes. By inhibiting these enzymes, the compound disrupts these pathways, leading to the inhibition of bacterial growth.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By inhibiting essential enzymes, the compound disrupts crucial biochemical pathways, leading to the inhibition of bacterial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the cyclization of 2-aminobenzenethiol with acetic acid derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(5-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl]acetamide
  • 2,4-disubstituted thiazoles

Uniqueness

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide stands out due to its unique combination of a methoxy group and an acetamide moiety, which imparts distinct chemical and biological properties. This compound exhibits a broader spectrum of biological activities compared to its analogs, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-9-7(14-2)4-3-5-8(9)15-10/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDZPXNDPBKKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2S1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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